molecular formula C21H21N5O3 B3007421 N-[2-[4-Cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(1H-indol-3-yl)acetamide CAS No. 1797544-43-4

N-[2-[4-Cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(1H-indol-3-yl)acetamide

Cat. No. B3007421
CAS RN: 1797544-43-4
M. Wt: 391.431
InChI Key: FTURJKMQEZJBMC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several interesting substructures, including a cyclopropyl group, a furan ring, a triazole ring, and an indole group. Each of these substructures is known to have unique chemical properties that could contribute to the overall behavior of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclopropyl group, furan ring, triazole ring, and indole group would all contribute to the overall shape and electronic structure of the molecule .

Scientific Research Applications

Synthesis and Biological Activities

  • Antibacterial and Antiurease Activities : Sokmen et al. (2014) reported the synthesis of 1,2,4-triazole derivatives with antibacterial, antiurease, and antioxidant activities, highlighting the compound's potential in these areas (Sokmen et al., 2014).

  • Antimicrobial Activity : Bektaş et al. (2010) synthesized biheterocyclic triazole derivatives and evaluated their antimicrobial activity, indicating the compound's utility in combating microbial infections (Bektaş et al., 2010).

  • Anticancer Potential : Horishny et al. (2021) investigated the anticancer activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, demonstrating the compound's potential in cancer treatment (Horishny et al., 2021).

  • Antifungal and Apoptotic Effects : Çavușoğlu et al. (2018) reported on triazole-oxadiazole compounds with antifungal and apoptotic effects against Candida species, showcasing the compound's relevance in fungal infections (Çavușoğlu et al., 2018).

Structural and Chemical Studies

  • Spectroscopic and Structural Studies : Şahin et al. (2014) focused on the structural elucidation of 1,2,4-triazole derivatives, providing essential information for the compound's characterization (Şahin et al., 2014).

  • Synthesis Methods : Panchal et al. (2011) described methods for synthesizing 1,2,4-triazole derivatives, contributing to the understanding of its synthetic pathways (Panchal et al., 2011).

  • Decarboxylative Claisen Rearrangement : Craig et al. (2005) explored the decarboxylative Claisen rearrangement of furan-2-ylmethyl derivatives, which is critical for understanding the compound's chemical behavior (Craig et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain indole groups work by interacting with specific receptors in the body .

properties

IUPAC Name

N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c27-19(12-14-13-23-17-5-2-1-4-16(14)17)22-9-10-25-21(28)26(15-7-8-15)20(24-25)18-6-3-11-29-18/h1-6,11,13,15,23H,7-10,12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTURJKMQEZJBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)CC3=CNC4=CC=CC=C43)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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